Fluorene-2-acetonitrile
Description
Structure
2D Structure
Properties
Molecular Formula |
C15H11N |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(9H-fluoren-2-yl)acetonitrile |
InChI |
InChI=1S/C15H11N/c16-8-7-11-5-6-15-13(9-11)10-12-3-1-2-4-14(12)15/h1-6,9H,7,10H2 |
InChI Key |
SHAGTWFNJIKVDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CC#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for Fluorene 2 Acetonitrile and Its Derivatives
Direct Synthetic Approaches for Fluorene-2-acetonitrile
Direct approaches aim to introduce the cyanomethyl group onto the fluorene (B118485) skeleton in a single or a few steps, offering efficiency and atom economy. These methods often leverage the unique reactivity of acetonitrile (B52724) or employ specialized reagents to achieve the desired transformation.
Acetonitrile (CH₃CN) is an inexpensive and widely available solvent and reagent that can serve as a versatile one-carbon (C1) synthon. Its methyl protons are weakly acidic (pKa ≈ 31.3 in DMSO), allowing for deprotonation by strong bases to form a nucleophilic anion. Alternatively, the cleavage of the H-CH₂CN bond can generate a •CH₂CN radical, which can participate in various C-C bond-forming reactions.
In the context of fluorene chemistry, direct functionalization using acetonitrile has been explored, primarily through radical pathways. These methods provide a direct route for installing the cyanomethyl group, although controlling the position of substitution (regioselectivity) is a significant challenge.
Cyanomethylation involves the direct addition of a -CH₂CN group to a substrate. Research into the cyanomethylation of fluorene has revealed a strong preference for substitution at the C-9 position due to the higher acidity of the C-9 protons compared to the aromatic protons.
A metal-free method for the cyanomethylenation of sp³ C-H bonds has been developed, which is effective for the C-9 position of fluorene derivatives. This oxidative protocol utilizes an oxidant such as di-tert-butyl peroxide (t-BuOOt-Bu) to generate a cyanomethyl radical from acetonitrile. This radical then attacks the C-9 position of various 9-substituted fluorenes to create a new quaternary carbon center. The optimal conditions for this transformation were found to be t-BuOOt-Bu (6 equivalents) with pivalic acid (PivOH, 2 equivalents) at 125 °C. While this method is highly effective for C-9 functionalization, it does not yield the C-2 isomer, highlighting the challenge of regioselectivity in direct C-H functionalization of the fluorene aromatic core.
| 9-Substituent | Product | Yield (%) |
|---|---|---|
| Phenyl | 9-Phenyl-9-(cyanomethyl)fluorene | 65 |
| m-Methoxyphenyl | 9-(m-Methoxyphenyl)-9-(cyanomethyl)fluorene | 51 |
| m-Fluorophenyl | 9-(m-Fluorophenyl)-9-(cyanomethyl)fluorene | 61 |
| Naphthyl | 9-Naphthyl-9-(cyanomethyl)fluorene | 49 |
| Butyl | 9-Butyl-9-(cyanomethyl)fluorene | 51 |
Enzymatic catalysis offers a green and efficient alternative for the synthesis of complex organic molecules. Lipases, in particular, have been shown to catalyze reactions beyond their natural hydrolytic functions. An enzymatic method for synthesizing fluorene derivatives has been developed using lipase (B570770) from porcine pancreas.
This process involves the benzannulation of indene (B144670) dienes with benzoylacetonitrile (B15868) in a non-aqueous solvent. Under optimal conditions—using ethanol (B145695) as the solvent and lipase from porcine pancreas as the catalyst at 50 °C—various fluorene derivatives were obtained in high yields (83–93%). This methodology represents a novel application of lipase in promiscuous enzyme catalysis and provides a significant advancement in the synthesis of the fluorene core structure, which could be further elaborated to introduce a C-2 acetonitrile group.
A highly reliable and common strategy for the regioselective synthesis of this compound involves a halogen-nitrile exchange reaction. This multi-step approach typically begins with the bromination or iodination of fluorene, which can be controlled to favor substitution at the C-2 position, yielding 2-bromofluorene (B47209). The halogen atom then serves as a handle for introducing the nitrile group.
The conversion of 2-bromofluorene to fluorene-2-carbonitrile can be achieved through transition-metal-catalyzed cyanation reactions, such as the Rosenmund-von Braun reaction (using CuCN) or palladium-catalyzed methods (using KCN or Zn(CN)₂). Subsequent reduction of the nitrile to a cyanomethyl group is not a direct conversion. A more common route involves the conversion of 2-bromofluorene to 2-(bromomethyl)fluorene, followed by a nucleophilic substitution with a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) to yield this compound. This two-step process from the halogenated intermediate offers excellent control over the regiochemistry, ensuring the acetonitrile group is placed specifically at the C-2 position.
Synthesis of Advanced this compound Derivatives
The fluorene core is a versatile scaffold that can be functionalized at multiple positions to modulate its properties for applications in materials science and organic electronics. The most reactive sites for substitution are the C-9, C-2, and C-7 positions. Starting with this compound, further modifications at these sites can lead to advanced derivatives with tailored functionalities.
C-9 Functionalization: The methylene (B1212753) bridge (C-9) of the fluorene ring is the most acidic position, making it susceptible to deprotonation and subsequent alkylation or arylation. For this compound, the C-9 protons can be removed using a strong base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) to generate a carbanion. This nucleophile can then react with various electrophiles. For example, the reaction with methyl iodide after deprotonation yields 9-methylthis compound. This approach allows for the introduction of one or two substituents at the C-9 position, significantly altering the steric and electronic properties of the molecule.
| Starting Material | Reagents | Product |
|---|---|---|
| This compound | 1. Sodium Hydride (NaH) in DMF 2. Methyl Iodide (CH₃I) | α-Methylthis compound |
C-2 and C-7 Functionalization: The C-2 and C-7 positions are electronically coupled and are key sites for extending the π-conjugation of the fluorene system. Functionalization at these positions is typically achieved through cross-coupling reactions on halogenated precursors. For instance, to create a derivative functionalized at the C-7 position while already containing the C-2 acetonitrile group, one could start with 2,7-dibromofluorene. One bromine atom can be converted to the acetonitrile group via the halogen-nitrile exchange methodology described earlier. The remaining bromine atom at the C-7 position can then undergo various palladium-catalyzed cross-coupling reactions.
Common cross-coupling strategies used for C-2 and C-7 functionalization include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups.
Heck Coupling: Reaction with alkenes to introduce vinyl substituents.
Stille Coupling: Reaction with organostannanes, offering another route for C-C bond formation.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
These reactions enable the synthesis of a vast library of advanced derivatives where this compound is linked to other aromatic or functional units, creating complex conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Construction of Spiro-Fluorene Architectures
The synthesis of spiro-fluorene architectures, which feature a central spiro-carbon atom connecting a fluorene moiety to another cyclic system, has garnered significant attention due to their unique three-dimensional structures and potential applications in organic electronics. These structures are designed to prevent intermolecular aggregation and enhance the morphological stability of materials. While various synthetic strategies exist for creating spiro-fluorene derivatives, the direct utilization of this compound in the construction of these architectures is not extensively documented in publicly available research.
Generally, the synthesis of spiro[fluorene-9,9′-xanthene] (SFX) and other spiro-fluorene compounds often involves the condensation of fluorenone with substituted phenols or other aromatic compounds under acidic conditions. One-pot synthetic approaches have been developed to produce spiro[fluorene-9,9′-xanthene]s, highlighting a thermodynamically controlled cyclization reaction. Other methods include the reaction of N-fluorenylideneanilines with ketenes to form spiro[azetidine-2,9′-fluorenes].
While the acetonitrile group at the 2-position of the fluorene core in this compound could potentially be a site for chemical modification, its direct involvement in the spiro-cyclization to form the core spiro-architecture is not a commonly reported synthetic route. The existing literature primarily focuses on reactions at the C9 position of the fluorene ring for the creation of the spiro-center. Further research would be required to explore and develop synthetic pathways that leverage the this compound moiety for the direct construction of novel spiro-fluorene architectures.
Polymerization and Copolymerization Approaches
The incorporation of fluorene units into polymeric structures is a well-established strategy for developing materials with desirable optoelectronic properties for applications such as organic light-emitting diodes (OLEDs) and polymer solar cells. The acetonitrile group in this compound introduces an electron-withdrawing character, making it a potentially valuable monomer for specific types of polymers.
Conjugated Polymer Synthesis utilizing Fluorene-derived Monomers
The synthesis of conjugated polymers based on fluorene typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, of 2,7-dihalogenated fluorene monomers with appropriate co-monomers. These polymers possess a delocalized π-electron system along the polymer backbone, which is responsible for their semiconductor properties.
While the direct homopolymerization or copolymerization of this compound is not widely reported with specific data, fluorene monomers bearing various functional groups are commonly employed to tune the properties of the resulting polymers. The presence of the electron-withdrawing nitrile group in this compound would be expected to influence the electronic properties of the resulting conjugated polymer, potentially lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level. This can be advantageous for creating materials with specific electron-transport characteristics.
A series of poly(fluorene)s with dendritic wedges containing oxadiazole peripheral groups have been synthesized via Suzuki coupling, demonstrating how functionalization of the fluorene monomer can impact the polymer's properties. Although not this compound, this illustrates the principle of using functionalized fluorene monomers.
Donor-Acceptor (D-A) Copolymers Incorporating Fluorene Units
Donor-acceptor (D-A) copolymers, which consist of alternating electron-donating and electron-accepting monomer units along the polymer chain, are a significant class of materials in organic electronics. This molecular design strategy can lead to materials with a reduced bandgap and tunable electronic properties. The fluorene unit typically acts as the electron-donating component.
The incorporation of an electron-withdrawing group, such as the acetonitrile group in this compound, onto the fluorene monomer itself can modify its donor character or introduce acceptor properties. Copolymers containing fluorene and electron-accepting units like benzothiadiazole (BT) have been shown to have their electronic and optical properties significantly influenced by the nature of the comonomer. Quantum-chemical studies have indicated that in such copolymers, the LUMO can be localized on the acceptor unit, which affects the excitonic properties and charge transfer processes.
Below is an illustrative data table based on general findings for fluorene-based D-A copolymers, highlighting the type of data that would be relevant for a copolymer incorporating a fluorene-acetonitrile derivative.
| Copolymer | Acceptor Unit | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) | Emission Max (nm) |
|---|---|---|---|---|---|
| PF-BT | Benzothiadiazole | -5.80 | -3.50 | 2.30 | 540 |
| PF-TPD | Thiopheno[3,4-b]pyrazine | -5.65 | -3.62 | 2.03 | 610 |
| Hypothetical PF-FCN | This compound | -5.95 | -3.70 | 2.25 | 515 |
Mechanistic Investigations of Synthesis Pathways
Understanding the mechanisms behind the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic routes. Both radical and catalytic pathways can play a role in the functionalization of the fluorene core.
Radical Pathways in Fluorene Functionalization
Radical reactions can be a powerful tool for the functionalization of aromatic compounds like fluorene. The methylene bridge (C9 position) of fluorene is particularly susceptible to radical abstraction due to the stability of the resulting fluorenyl radical. However, radical reactions can also occur on the aromatic rings.
A metal-free method for the cyanomethylation of substituted fluorenes at the C9 position has been developed, which is proposed to proceed through a radical process. This reaction involves the generation of a tert-butoxyl radical, which then abstracts a hydrogen atom from the C9 position of fluorene to form a fluorenyl radical. This radical can then react with an alkyl nitrile. While this demonstrates a radical pathway for introducing a cyanomethyl group to the fluorene skeleton, it occurs at the C9 position rather than the 2-position.
The synthesis of this compound would likely involve functionalization at the 2-position of the fluorene ring. Radical bromination of fluorene using N-bromosuccinimide (NBS) can lead to substitution on the aromatic ring, which could then be a precursor for introducing the acetonitrile group. The conditions of the bromination (e.g., presence of a radical initiator, solvent) would be critical in directing the substitution to the desired position and avoiding reaction at the more reactive C9 position.
Catalytic Systems in Fluorene-Nitrile Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly relevant to the synthesis of this compound. These reactions offer a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds.
The most direct catalytic route to this compound would likely involve the cyanation of a 2-substituted fluorene derivative, such as 2-bromofluorene or 2-(halomethyl)fluorene. Palladium-catalyzed cyanation of aryl halides is a well-established method for introducing a nitrile group onto an aromatic ring. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).
The catalytic cycle for the palladium-catalyzed cyanation of an aryl halide generally involves:
Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) complex to form a Pd(II) species.
Transmetalation: The halide is exchanged for a cyanide group from the cyanide source.
Reductive Elimination: The aryl nitrile product is reductively eliminated, regenerating the Pd(0) catalyst.
A significant challenge in these reactions is the potential for catalyst deactivation by the cyanide ion, which can strongly coordinate to the palladium center. The choice of ligand, cyanide source, and reaction conditions is therefore critical to achieving high yields.
The following table summarizes typical components of palladium-catalyzed cyanation reactions that could be applied to the synthesis of this compound from a 2-halofluorene precursor.
| Catalyst Component | Examples | Role in the Reaction |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Source of the active Pd(0) catalyst |
| Ligand | Triphenylphosphine (PPh₃), Xantphos, dppf | Stabilizes the palladium catalyst and influences its reactivity |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆], KCN | Provides the cyanide nucleophile |
| Base | K₂CO₃, KOAc | May be required depending on the specific catalytic system |
| Solvent | Dioxane, Toluene, DMF, DMAc | Solubilizes reactants and influences reaction rate |
Role of Acetonitrile as Solvent and Reagent in Reaction Mechanisms
Acetonitrile (CH₃CN) is a versatile and widely utilized chemical in organic synthesis, frequently employed in the preparation of complex molecules like this compound and its derivatives. labproinc.commdpi.com Its utility stems from its dual capacity to function as both a polar aprotic solvent and a reactive chemical species, participating directly in bond-forming reactions. kangyangintl.comrsc.org This dual nature allows it to influence reaction pathways, enhance reaction rates, and serve as a key building block in the construction of molecular frameworks. mdpi.com
Acetonitrile as a Solvent
As a solvent, acetonitrile is classified as polar aprotic. commonorganicchemistry.comchemicalbook.com It possesses a significant dipole moment (3.92 D) and a high dielectric constant (38.8), enabling it to dissolve a wide array of both ionic and nonpolar compounds. chemicalbook.com Unlike protic solvents such as water or alcohols, acetonitrile does not have acidic protons and cannot act as a hydrogen bond donor. This characteristic is crucial in many reaction mechanisms, particularly in nucleophilic substitution reactions.
In bimolecular nucleophilic substitution (SN2) reactions, the choice of solvent can dramatically affect the reaction rate. Protic solvents can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that solvates the nucleophile, reduces its energy, and hinders its ability to attack an electrophilic center. libretexts.org Polar aprotic solvents like acetonitrile, however, solvate cations more effectively than anions. libretexts.org While they are polar enough to dissolve the nucleophile, the interaction is weaker, leaving the nucleophile in a higher energy state and thus more reactive. libretexts.org This leads to a significant acceleration of SN2 reaction rates. For instance, the reaction between bromoethane (B45996) and potassium iodide occurs approximately 500 times faster in acetone (B3395972) (another polar aprotic solvent) than in methanol (B129727) (a polar protic solvent). libretexts.org
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | CH₃CN | commonorganicchemistry.com |
| Molecular Weight | 41.05 g/mol | commonorganicchemistry.com |
| Appearance | Colorless liquid | commonorganicchemistry.com |
| Density | 0.786 g/mL | commonorganicchemistry.com |
| Boiling Point | 80-82 °C | commonorganicchemistry.com |
| Melting Point | -48 °C | commonorganicchemistry.com |
| Dielectric Constant | 38.8 | chemicalbook.com |
| Dipole Moment | 3.92 D | chemicalbook.com |
| Solvent Type | Example Solvents | Interaction with Nucleophile | Effect on Nucleophile Reactivity | Relative Reaction Rate | Reference |
|---|---|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Strong (Hydrogen Bonding) | Decreased | Slow | libretexts.org |
| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | Weak (Ion-Dipole) | Increased | Fast | libretexts.org |
Acetonitrile as a Reagent
Beyond its role as a medium, acetonitrile can actively participate in chemical transformations, serving as a valuable two-carbon synthon or a source of nitrogen. mdpi.comchemicalbook.com The protons on the methyl group of acetonitrile are weakly acidic (pKa ≈ 31.3 in DMSO), allowing for deprotonation to form a nucleophilic anion. mdpi.com Furthermore, the molecule can undergo cleavage of the H₃C-CN or H-CH₂CN bonds to generate cyanide (•CN) or cyanomethyl (•CH₂CN) radicals, respectively, which can then engage in various synthetic pathways. mdpi.comresearchgate.net
Acetonitrile is a key reactant in several classes of organic reactions:
Cyanomethylation: The •CH₂CN radical, often generated using a radical initiator, can add to alkenes and other unsaturated systems. researchgate.net This process, known as cyanomethylation, is a direct method for introducing the cyanomethyl group, which is central to the structure of this compound. Copper-catalyzed cyanomethylation of imines and radical cascade reactions of activated alkenes to form oxindoles are prominent examples of this reactivity. mdpi.comresearchgate.net
Ritter Reaction: In this reaction, a carbocation is generated from an alkene or alcohol in the presence of a nitrile (such as acetonitrile) and strong acid. commonorganicchemistry.com The nitrile's nitrogen atom acts as a nucleophile, attacking the carbocation, and subsequent hydrolysis yields an amide. commonorganicchemistry.com
Electrochemical Synthesis: In electrochemical reactions, acetonitrile serves a dual function as both a solvent and a reactant. kangyangintl.comrsc.org Its high polarity and conductivity are advantageous for these processes. mdpi.com It can act as a carbon or nitrogen source in C-C, C-N, and C-S bond-forming reactions, as well as in the synthesis of nitrogen-containing heterocycles. mdpi.comkangyangintl.com
Synthesis of Heterocycles: Acetonitrile is an ideal nitrogen source for the construction of nitrogen-containing heterocyclic compounds, such as oxazoles and amides, under various reaction conditions, including electrochemical methods. mdpi.com
| Reaction Type | Role of Acetonitrile | Key Intermediates/Species | Typical Products | Reference |
|---|---|---|---|---|
| Radical Cyanomethylation | Source of •CH₂CN | Cyanomethyl radical (•CH₂CN) | Cyano-substituted oxindoles, Arylacrylonitriles | mdpi.comresearchgate.net |
| Ritter Reaction | Nitrogen Nucleophile | Nitrile attacks carbocation | N-substituted amides | commonorganicchemistry.com |
| Electrochemical Amidation | Nitrogen/Carbon Source | Radical cations/anions | Amides, Azidoacetamides | mdpi.com |
| [2+2] Cyclization | C2 Building Block | Reaction with alkynes | Cyclobutenones | mdpi.com |
The versatility of acetonitrile as both a solvent and a reagent makes it an indispensable tool in the development of synthetic routes for this compound and its derivatives, enabling chemists to control reaction environments and directly incorporate essential structural motifs.
Advanced Characterization and Structural Elucidation
Spectroscopic Analysis for Electronic and Structural Insights
Spectroscopy is a cornerstone in the characterization of organic molecules, offering a non-destructive window into their electronic and structural makeup. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and UV-Vis absorption/photoluminescence spectroscopies are employed to elucidate the molecular framework, analyze chemical bonds, and understand electronic transitions within the fluorene (B118485) system.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR). While specific spectral data for Fluorene-2-acetonitrile is not extensively detailed in the reviewed literature, the expected chemical shifts can be inferred from the known spectra of the parent fluorene molecule and related derivatives.
For this compound, the ¹H NMR spectrum would feature distinct signals for the aromatic protons on the fluorene core, the methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN), and the methylene protons at the C9 position of the fluorene ring (-CH₂-). The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns depending on their position relative to the acetonitrile substituent. The protons of the -CH₂CN group are expected to appear as a singlet in the range of δ 3.8-4.0 ppm. The C9 protons of the fluorene moiety would also produce a characteristic singlet around δ 3.9 ppm.
The ¹³C NMR spectrum would complement this information, showing distinct resonances for each carbon atom. The nitrile carbon (-C≡N) has a characteristic chemical shift around 117-118 ppm. The aromatic carbons would generate a cluster of signals between δ 120-150 ppm, while the methylene carbons (-CH₂CN and the C9 -CH₂) would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | ¹H | ~ 7.0 - 8.0 | Complex multiplet patterns expected. |
| Methylene (-CH₂CN) | ¹H | ~ 3.8 - 4.0 | Expected to be a singlet. |
| Methylene (C9-H₂) | ¹H | ~ 3.9 | Characteristic singlet of the fluorene bridge. |
| Nitrile Carbon (-C≡N) | ¹³C | ~ 117 - 118 | Characteristic signal for a nitrile group. |
| Aromatic Carbons | ¹³C | ~ 120 - 150 | Multiple signals corresponding to the fluorene ring system. |
| Methylene Carbon (-CH₂CN) | ¹³C | Not specified | Expected in the aliphatic region. |
| Methylene Carbon (C9) | ¹³C | ~ 37 | Characteristic signal for the fluorene C9 carbon. |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. For this compound, these methods are particularly useful for identifying the characteristic vibrations of the nitrile group and the fluorene aromatic system.
The most prominent feature in the vibrational spectrum of this compound is the C≡N stretching vibration of the nitrile group. This bond vibration typically gives rise to a sharp, distinct peak in the IR and Raman spectra in the range of 2240-2260 cm⁻¹. The intensity and exact position of this band can be sensitive to the local molecular environment.
Other key vibrational modes include:
Aromatic C-H stretching: These vibrations appear at wavenumbers above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon bonds within the fluorene rings produce a series of bands in the 1400-1650 cm⁻¹ range.
C-H bending: Both in-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies, contributing to the fingerprint region of the spectrum.
Raman spectroscopy is complementary to IR and is particularly effective for analyzing the symmetric vibrations of the non-polar fluorene backbone.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| C≡N Stretch | 2240 - 2260 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1650 | IR, Raman |
| CH₂ Scissoring | ~ 1470 - 1430 | IR |
UV-Vis absorption and photoluminescence (PL) spectroscopy are powerful techniques for probing the electronic structure of conjugated molecules like fluorene derivatives. These compounds are known for their strong absorption in the ultraviolet region and, often, for their characteristic blue fluorescence.
The UV-Vis absorption spectrum of fluorene derivatives is dominated by intense π-π* electronic transitions within the conjugated aromatic system. For substituted fluorenes, absorption maxima (λmax) are typically observed in the range of 300-420 nm. For instance, a phosphorylated fluorene derivative in acetonitrile exhibits absorption maxima at 308 nm and 383 nm, while a nitro-containing derivative shows maxima at 309 nm and 414 nm, demonstrating the influence of substituents on the electronic energy levels.
Upon excitation with UV light, many fluorene derivatives exhibit strong photoluminescence (fluorescence). The emission spectra are often structured, showing vibronic coupling, and are typically located in the blue region of the visible spectrum (400-500 nm). The difference between the absorption and emission maxima, known as the Stokes shift, is an important photophysical parameter. The quantum yield of fluorescence, which measures the efficiency of the emission process, is often high for this class of compounds, making them suitable for applications in optoelectronics and bioimaging.
Table 3: Representative Photophysical Data for Substituted Fluorene Derivatives in Acetonitrile
| Derivative Type | Absorption λmax (nm) | Emission λmax (nm) | Reference |
|---|---|---|---|
| Phosphonate-substituted | 308, 383 | Not Specified | |
| Nitro-substituted | 309, 414 | Not Specified | |
| Benzothiazole-functionalized | ~375 | ~580 | |
| Donor-Acceptor Fluorenes | ~430 | ~680 |
Note: Data is for various derivatives and illustrates the typical spectral range. Specific values for this compound may differ.
X-ray Crystallography and Solid-State Structural Studies
X-ray crystallography provides definitive, high-resolution information on the molecular structure and the arrangement of molecules in the solid state. These studies are crucial for understanding structure-property relationships, as the packing of molecules in a crystal can significantly influence the material's bulk properties.
Single-crystal X-ray diffraction analysis of fluorene derivatives reveals precise bond lengths, bond angles, and conformations. Studies on various 9,9-disubstituted fluorenes show that the fluorene skeleton is nearly planar, although minor twisting between the two benzene (B151609) rings can occur due to packing forces in the crystal.
For example, the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene was determined to be in the orthorhombic space group P2₁2₁2₁, while 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene crystallizes in the monoclinic P2₁/n space group. Such studies provide the fundamental data needed to understand how molecular changes impact the solid-state structure.
Table 4: Crystallographic Data for Selected 9,9-Disubstituted Fluorene Derivatives
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 9,9-Dimethyl-9H-fluorene | Tetragonal | I4₁/a | |
| 9,9-bis(hydroxymethyl)-9H-fluorene | Orthorhombic | P2₁2₁2₁ | |
| 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene | Monoclinic | P2₁/n | |
| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | Monoclinic | P2₁/c |
The way fluorene derivative molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to crystal engineering and designing materials with specific properties. Hirshfeld surface analysis is a common tool used to visualize and quantify these interactions.
Common interactions observed in the crystal structures of fluorene derivatives include:
Hydrogen Bonding: In derivatives with suitable functional groups (e.g., hydroxyl or amide groups), strong O-H···O or N-H···O hydrogen bonds can dominate the crystal packing, often forming extensive networks or specific supramolecular motifs. For derivatives containing nitrogen, such as those with pyridine (B92270) rings, C-H···N interactions are also observed.
C-H···π Interactions: These are weak hydrogen bonds where a C-H bond interacts with the electron-rich π-system of an aromatic ring. These interactions are frequently observed in fluorene derivatives, helping to stabilize the crystal lattice.
π···π Stacking: The planar aromatic surfaces of the fluorene units can stack on top of each other. This interaction, driven by electrostatic and van der Waals forces, is crucial in many organic semiconductor materials. The geometry can be face-to-face or, more commonly, offset (displaced) stacking.
For instance, in the crystal structure of 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene, the molecules form helical supramolecular strands linked by C-H···N bonds, which are then cross-linked by C-H···π interactions. In 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, C-H···O hydrogen bonds create layered structures. These examples highlight the rich supramolecular chemistry of the fluorene scaffold.
Electrochemical Probing of Electronic Structure
Cyclic Voltammetry (CV) for Redox Properties and Energy Levels
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties and determine the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic molecules, including fluorene derivatives. umb.edu The electrochemical behavior of these compounds is highly dependent on the nature and position of substituents on the fluorene backbone.
Studies on 2,7-diarylfluorene derivatives demonstrate that substituents on the aryl groups can effectively tune the HOMO levels. ias.ac.in For instance, the introduction of electron-donating or electron-withdrawing groups at the para-position of the phenyl rings attached to the 2 and 7 positions of the fluorene core directly impacts the HOMO energy level. ias.ac.in A good correlation has been observed between the HOMO energy (EHOMO) and the Hammett constants (σp) of the substituents, indicating that the electronic properties of the substituents systematically alter the redox potential. ias.ac.in
The general procedure for determining these energy levels involves recording a cyclic voltammogram of the compound in a suitable solvent, such as acetonitrile, with a supporting electrolyte. umb.eduresearchgate.netarabjchem.org The oxidation and reduction peak potentials are measured relative to a reference electrode, often ferrocene/ferrocenium (Fc/Fc+), which is used as an internal standard. ias.ac.inresearchgate.net The HOMO level can be calculated from the onset oxidation potential, and subsequently, the LUMO level can be estimated by considering the optical band gap (S0–S1 gap) obtained from absorption or emission spectra. ias.ac.in
For example, in a series of 9,9'-bis-(alkyl)-2,7-diarylfluorene derivatives, the peak potentials were found to range from 0.82 to 1.30 V versus the Fc/Fc+ redox couple. ias.ac.in These compounds exhibited quasi-reversible oxidation processes. ias.ac.inresearchgate.net The ability to tune the HOMO and LUMO levels is crucial for the design of organic electronic materials, as the alignment of these energy levels with the work functions of electrodes is essential for efficient device performance. ias.ac.in
Below is an interactive data table summarizing the electrochemical properties of representative fluorene derivatives, illustrating the impact of substitution on their energy levels.
| Compound | Substituent at 2,7-positions | Oxidation Potential (V vs Fc/Fc+) | HOMO (eV) | LUMO (eV) |
| Derivative 1 | 4-Methoxyphenyl | 0.82 | -5.18 | -2.31 |
| Derivative 2 | Phenyl | 0.98 | -5.34 | -2.37 |
| Derivative 3 | 4-Chlorophenyl | 1.05 | -5.41 | -2.48 |
| Derivative 4 | 4-Nitrophenyl | 1.30 | -5.66 | -2.71 |
| Note: The data presented is based on a study of 2,7-diarylfluorene derivatives and serves as an illustrative example of the trends observed in this class of compounds. ias.ac.in |
Theoretical and Computational Studies of Fluorene 2 Acetonitrile Systems
Electronic Structure Calculations
Electronic structure calculations are at the heart of modern computational chemistry, offering deep insights into the arrangement and energies of electrons within a molecule. For Fluorene-2-acetonitrile, these methods can predict its geometry, stability, and electronic transitions.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and properties of molecules in their ground state. worldscientific.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For systems analogous to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to optimize the molecular geometry. nih.govacs.org These calculations confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by ensuring the absence of imaginary vibrational frequencies. nih.gov
Table 1: Representative Ground State Geometrical Parameters for a Fluorene (B118485) Core Calculated via DFT (Note: This table presents typical calculated values for the core fluorene structure based on published data for its derivatives. Actual values for this compound would require a specific calculation.)
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| C-C (aromatic) | 1.39 - 1.42 | |
| C-C (bridge) | 1.45 - 1.48 | |
| C-H | ~1.08 | |
| C-C-C (in ring) | 117 - 122 | |
| C-C-C (five-membered ring) | 108 - 110 | |
| Dihedral Angle (between rings) | < 2 |
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic and optical properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its first electronic transition. semanticscholar.org
In fluorene-based systems, both the HOMO and LUMO are typically of π-character, distributed across the conjugated aromatic framework. For this compound, the HOMO would be expected to be localized primarily on the electron-rich fluorene ring system, while the LUMO would also be distributed over the aromatic core, with some contribution from the electron-withdrawing acetonitrile (B52724) group. The presence of substituents can significantly alter the energies of these orbitals. worldscientific.com For example, studies on fluorene-1,3,4-thiadiazole oligomers show that as the number of electron-accepting thiadiazole units increases, the LUMO energy decreases significantly, leading to a smaller HOMO-LUMO gap. repositorioinstitucional.mx This tuning of the energy gap is essential for designing materials with specific optical and electronic properties. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for Various Fluorene Derivatives (Note: These values are illustrative examples from different theoretical studies on substituted fluorenes to provide context for this compound.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Fluorene-Thiadiazole (1 unit) | -5.84 | -2.33 | 3.51 |
| Fluorene-Thiadiazole (5 units) | -5.56 | -3.00 | 2.56 |
| Fluorene-Thiadiazole (10 units) | -5.46 | -3.13 | 2.33 |
| Ethynyl-Fluorene Derivative 1 | -5.56 | -2.20 | 3.36 |
| Ethynyl-Fluorene Derivative 2 | -5.67 | -2.30 | 3.27 |
To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the simulation of absorption and fluorescence spectra. mdpi.com For fluorene derivatives, the lowest singlet excited state (S₁) is typically accessed via a π-π* transition, characterized as a HOMO to LUMO transition. nih.gov
TD-DFT calculations have been successfully applied to predict the UV-vis absorption behavior of complex fluorene-based dyes. For example, in trans-bis(9H-fluoren-2-yl)diazene, TD-DFT predicts a strong π-π* transition at 423.53 nm. nih.gov The choice of the functional and basis set is critical for achieving results that compare well with experimental data. rsc.org Theoretical studies on fluorene-phenylene copolymers have used TD-DFT to calculate absorption and fluorescence energies, finding that electronic excitation often leads to a more planar molecular structure in the excited state compared to the ground state. nih.gov These computational insights are invaluable for interpreting experimental spectra and understanding the nature of the excited states that govern the molecule's photophysical behavior.
Table 3: Representative TD-DFT Calculated Excitation and Emission Energies for Fluorene Systems (Note: Values are taken from studies on different fluorene derivatives to illustrate typical results.)
| System | Method | Absorption λmax (nm) | Emission λmax (nm) |
| Fluorenone | CAM-B3LYP | 348.00 | - |
| Fluorenol | CAM-B3LYP | 393.85 | - |
| Ethynyl-Fluorene Derivative 1 | CAM-B3LYP/6-31G(d) | 366 | 424 |
| Ethynyl-Fluorene Derivative 2 | CAM-B3LYP/6-31G(d) | 375 | 430 |
| Fluorene-phenylene (extrapolated) | TD-B3LYP/SVP | 432 (2.87 eV) | 546 (2.27 eV) |
Photophysical and Photochemical Mechanism Investigations
Beyond static properties, computational methods can unravel the dynamic processes that occur after a molecule absorbs light. These investigations focus on the mechanisms and timescales of how a molecule dissipates the absorbed energy, which can involve transitions between different electronic states.
Following photoexcitation to a singlet excited state (S₁), a molecule can undergo intersystem crossing (ISC) to an excited triplet state (T₁). This process involves a change in spin multiplicity and is formally forbidden, but it can occur efficiently in many systems, particularly those with strong spin-orbit coupling (SOC). nih.gov The rate of ISC is a critical parameter that determines the quantum yield of fluorescence versus phosphorescence.
Theoretical methods, combining DFT with multi-reference configuration interaction (MRCI) approaches, can be used to calculate SOC values and ISC rates. nih.gov The efficiency of ISC is highly dependent on the energy gap between the involved singlet and triplet states and the magnitude of the SOC. For an ISC process to be rapid, a small energy gap and significant SOC are required. nih.gov In some systems, ISC can be an ultrafast process, occurring on the sub-picosecond timescale. nih.gov Theoretical studies on related aromatic ketones and porphyrins show that ISC rates can be modulated by structural modifications and the presence of specific functional groups that influence spin-vibronic channels. nih.gov For this compound, computational studies would aim to identify the relevant triplet states and calculate the SOC between the S₁ state and nearby triplet states to predict the efficiency of triplet state population.
Table 4: Calculated Intersystem Crossing (ISC) Rates for Representative Organic Molecules (Note: This table provides examples of calculated ISC rates to illustrate the range of timescales involved. Specific rates for this compound are not available.)
| Molecule/System | Transition | Calculated ISC Rate (k_ISC) (s⁻¹) | Method |
| fac-Ir(ppy)₃ | S₁ ↝ T₁ | 6.9 x 10¹² | DFT/MRCI |
| Oxochlorin Porphyrin | S₁ ↝ T₁ | 2.0 x 10⁸ | TDDFT |
| Dioxobacteriochlorin Porphyrin | S₁ ↝ T₁ | 4.2 x 10⁸ | TDDFT |
Internal conversion (IC) is a radiationless decay process that occurs between electronic states of the same spin multiplicity (e.g., from S₁ to the ground state S₀). This process can be extremely fast, often occurring on femtosecond to picosecond timescales, when it is mediated by a conical intersection (CI). aip.org A CI is a point on the potential energy surface where two electronic states become degenerate, providing an efficient funnel for the molecule to transition from the upper to the lower electronic state. chemrxiv.org
The geometry of a CI is typically highly distorted compared to the equilibrium geometry of the molecule. acs.org Advanced computational methods such as the complete active space self-consistent field (CASSCF) and spin-flip time-dependent DFT (SF-TDDFT) are required to accurately locate and characterize these intersection points. acs.orgnih.gov For fluorene-based molecular motors, theoretical studies have shown that CIs caused by the pyramidalization of a carbon atom in the fluorene moiety play a dominant role in the non-adiabatic decay back to the ground state. nih.gov These ultrafast decay pathways are crucial in understanding the photostability of molecules and the efficiency of photochemical reactions, as they compete directly with fluorescence and intersystem crossing. aip.org For this compound, identifying the geometry and accessibility of S₁/S₀ conical intersections would be key to explaining its fluorescence quantum yield and photostability.
Solvent Effects on Excited State Properties (e.g., Acetonitrile)
The surrounding solvent environment plays a critical role in modulating the excited-state properties and relaxation dynamics of fluorene derivatives. In polar aprotic solvents such as acetonitrile, significant solute-solvent interactions can alter the energy levels and population exchange between electronic states. nih.gov Theoretical studies on substituted fluorene compounds have revealed the presence of multiple, energetically close-lying singlet excited states (S₁, S₂, S₃). nih.govnih.gov The nature of the solvent can control the coupling and relaxation rates between these states. nih.gov
For instance, computational investigations on fluorene derivatives show that the energy differences between these states are often small, creating conditions where intensity borrowing is likely. nih.gov The choice of solvent can influence the stabilization of these states differently. In 2-nitrofluorene, theoretical calculations have shown that the electronic configurations and spin-orbit coupling interactions in acetonitrile are different from those in the gas phase, which suggests potential changes in the efficiency of intersystem crossing processes in solution. rsc.org The large change in dipole moment that can occur upon excitation of fluorene derivatives explains the significant influence of solvent polarity. For example, 2-amino-7-nitro-fluorene exhibits a dipole moment change from 7 D in the ground state to 32 D in the excited state, leading to fluorescence quenching by polar solvents like acetonitrile. mdpi.com
The photophysics of fluorenones, a related class of compounds, are also heavily influenced by the solvent. In acetonitrile, the nonradiative decay (kₙᵣ) can become the dominant deactivation pathway, a process that is rationalized by the stabilization of the singlet-excited state through partial charge transfer. rsc.org A correlation has been observed between the nonradiative rate constants and the singlet-excitation energies derived from fluorescence emission maxima of various fluorenones in acetonitrile. rsc.org
Table 1: Calculated Excited State Energy Differences for a Fluorene Derivative (FR0)
| Parameter | Energy Difference (cm⁻¹) |
|---|---|
| ΔE(S₂ − S₁) | 2017 |
| ΔE(S₃ − S₂) | 1129 |
This data highlights the close energetic proximity of the singlet excited states as determined by quantum chemical computations. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and stability of fluorene derivatives are governed by a network of intramolecular interactions. Hydrogen bonding, in particular, can be a determining factor in the conformational preferences of these molecules, especially when substituents capable of acting as hydrogen bond donors or acceptors are present. beilstein-journals.org Even in the absence of strong classical hydrogen bonds, weaker C-H···N or C-H···π interactions can influence the molecular conformation.
Computational studies have emphasized the central role of solvent hydrogen bonding in mediating the relaxation dynamics of excited fluorene derivatives. nih.gov The interaction between the chromophore and solvent protons can significantly determine the available relaxation pathways among the excited electronic states. nih.gov In simulations of fluorene-based polymers, the presence of interchain interactions, such as those arising from the close contact between aromatic rings (π-stacking), has been reported, influencing local molecular order and conformation. nih.gov The characterization of these non-covalent interactions is crucial, and theoretical methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to determine that dispersive forces are often decisive factors in intermolecular stabilization. mdpi.com
The introduction of substituent groups onto the fluorene core is a common strategy to tune its chemical and physical properties. These modifications can profoundly impact both the molecular geometry and the electronic characteristics of the compound. nih.gov The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can alter the energy band gap and photophysical properties. nih.govntu.edu.tw
Computational studies, often employing Density Functional Theory (DFT), are used to predict how different substituents will affect the molecule. nih.gov For example, attaching various aryl boronic acids to a dibromofluorene core results in compounds with high thermal stability and distinct electrochemical properties. nih.gov The position of the substituent is also critical. In fluorenones, substituents at meta positions significantly modify the fluorescence lifetime and quantum yield, whereas those at para positions have a much smaller effect. rsc.org A cumulative effect is often observed, where an increasing number of certain substituents, such as meta-methoxy groups, progressively enhances the rate of nonradiative decay. rsc.org
The steric bulk of substituents also plays a key role. While electronic effects can shift absorption and emission spectra, large substituents can introduce steric hindrance, leading to a twisting of the molecular backbone. This can disrupt π-conjugation, affecting the optoelectronic properties. ntu.edu.tw The interplay between these electronic and steric effects allows for the fine-tuning of fluorene-based materials for specific applications. researchgate.net
Table 2: Effect of Substituent Position on Nonradiative Decay in Methoxy-Substituted Fluorenones in Acetonitrile
| Compound | Substituent Position(s) | Relative kₙᵣ Increase (approx.) |
|---|---|---|
| Fluorenone | (Parent Compound) | 1x |
| 2,4,7-trimethoxyfluorenone | meta, para | 30x |
This table illustrates the significant impact of substituent location on the excited state deactivation pathways. rsc.org
Applications in Advanced Functional Materials and Devices Research Perspectives
Organic Electronics and Optoelectronic Devices
Electrochromic Devices
Electrochromic devices, which change color in response to an electrical voltage, are a key technology for smart windows, displays, and mirrors. Conjugated polymers containing fluorene (B118485) in their main chain or as a core unit have been extensively studied for their electrochromic properties. These materials are attractive due to their high contrast ratios, fast switching times, and good stability.
Fluorene-based polymers can be classified into three main categories: homopolymers, copolymers, and functional electrochromic polymers. The incorporation of the fluorene unit into the polymer backbone often leads to desirable electrochemical and optical properties. For instance, a novel cardo fluorene-grafted viologen derivative (FPV) has been designed to create a uniformly coloring electrochromic device with high dissolution stability. The twisted and conjugated structure of the fluorene component in FPV contributes to these enhanced properties.
While direct research on Fluorene-2-acetonitrile for electrochromic applications is not extensively documented, its structural features suggest potential. The nitrile group can influence the electronic properties of the molecule, and the fluorene core provides a robust and photoactive platform. Future research could involve the polymerization of this compound or its incorporation into copolymers to investigate their electrochromic performance. The table below summarizes the performance of some fluorene-based electrochromic materials, providing a benchmark for potential future studies on this compound-based systems.
| Material Type | Key Features | Potential Application |
| Fluorene-based conjugated polymers | High contrast, fast switching | Smart windows, displays |
| Cardo fluorene-grafted viologen (FPV) | Uniform coloring, high stability | Smart windows |
Chemical Sensing and Chemodosimeters
Fluorene derivatives have shown significant promise as chemosensors due to their strong fluorescence and the sensitivity of their emission to the surrounding chemical environment. The core principle often involves a change in the fluorescence signal (either "turn-on" or "turn-off") upon binding with a specific analyte.
The development of selective and sensitive sensors for metal ions is crucial for environmental monitoring and biological imaging. Fluorene-based compounds have been successfully employed for the detection of various metal ions. For example, a fluorene-based supramolecule has been synthesized for the selective recognition of Thallium(III) ions over a range of other competing metal ions. This sensor operates via a quenching of its absorption intensity upon interaction with Tl³⁺.
Another study focused on a fluorene derivative designed for the highly sensitive and selective detection of Zn²⁺. This probe exhibited changes in both its absorption and fluorescence upon binding to zinc ions, with a 1:1 stoichiometry and binding constants in the range of (2-3) x 10⁵ M⁻¹. The ratiometric fluorescence detection provided a good dynamic range for detecting Zn²⁺. The potential for two-photon absorption also makes these probes suitable for two-photon fluorescence microscopy imaging.
The nitrile group in this compound could potentially act as a binding site for certain metal ions, making it a candidate for the development of new metal ion sensors. The specific selectivity and sensitivity would depend on the coordination chemistry of the nitrile group with different metal cations.
Optical chemosensors utilize changes in optical properties, such as fluorescence or color, to detect the presence of specific analytes. Fluorene derivatives are excellent candidates for the development of such sensors due to their high fluorescence quantum yields.
Research has demonstrated the use of fluorenone-based fluorescent and colorimetric sensors for the selective detection of iodide ions. These sensors exhibit a fluorescence enhancement upon interaction with iodide, which is a less common and advantageous mechanism compared to the more typical fluorescence quenching. The detection limits for these sensors were as low as 8.0 and 11.0 nM.
Furthermore, polyfluorene derivatives have been investigated as responsive materials for the optical sensing of a variety of metal ions in aqueous media. By functionalizing the polymer backbone with specific coordinating groups, researchers have been able to tune the sensitivity and selectivity for different ions, including Ni²⁺, Cu²⁺, Ca²⁺, Al³⁺, and Zn²⁺, with detection limits reaching the ppb level. The design of these polymers often involves combining fluorene units with other moieties, such as carbazole, to fine-tune the electronic and binding properties.
The versatility of the fluorene scaffold allows for the incorporation of various recognition units, suggesting that this compound could be a valuable building block for creating novel optical chemosensors for a range of target analytes.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The principles of molecular recognition, where a host molecule selectively binds to a guest molecule, are central to this field.
Fluorene-based compounds have been designed to act as artificial receptors for both ionic and neutral substrates. Recent studies have explored new 2,4,7-trisubstituted 9,9-dialkyl-9H-fluorenes for their binding capabilities towards metal ions and carbohydrates. Through ¹H NMR spectroscopic titrations and fluorescence measurements, it was demonstrated that these fluorene derivatives can act as complexing agents. Depending on the specific subunits attached to the fluorene core, these compounds can function as "turn-on" or "turn-off" fluorescent chemosensors. For instance, compounds containing 4,6-dimethylpyridin-2-yl-aminomethyl moieties show potential as sensitive "turn-on" chemosensors for certain metal ions.
The research also suggests the potential for developing fluorene-based receptors for carbohydrates. By incorporating multiple hydrogen bonding donor and acceptor sites, these molecules could be designed to recognize and bind to monosaccharides and oligosaccharides. The nitrile group of this compound could potentially participate in hydrogen bonding or other non-covalent interactions, making it a component to consider in the design of new supramolecular hosts.
Self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions. This bottom-up approach is a powerful tool for creating complex and functional nanomaterials. Fluorene-based π-conjugated polymers and oligomers are well-suited for such applications due to a delicate interplay between their chemical structure and processing conditions, which influences their supramolecular organization.
Bolaamphiphilic fluorene-based oligomers, which have a central hydrophobic part and hydrophilic ends, can self-assemble in water to form fluorescent nanoparticles. By tuning the chemical structure, the emission colors of these nanoparticles can be varied across the entire visible spectrum, even achieving white-light emission. This highlights the high degree of control that can be exerted over the self-assembly and resulting optical properties of fluorene-based systems.
The principles of molecular recognition are fundamental to these self-assembly processes. The specific non-covalent interactions, such as π-π stacking and hydrogen bonding, guide the molecules to form ordered structures. The planarity and aromatic nature of the fluorene core make it an excellent building block for creating systems that can undergo controlled self-assembly. This compound, with its rigid core and polar nitrile group, could be designed to participate in specific self-assembly processes, leading to new materials with tailored properties.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Methodologies for Enhanced Functionality
While the core synthesis of Fluorene-2-acetonitrile is established, future efforts will likely focus on creating derivatives with tailored properties. Novel synthetic methodologies are crucial for introducing a wide array of functional groups onto the fluorene (B118485) backbone, enabling precise control over the molecule's electronic and physical characteristics.
One promising avenue is the adaptation of superacid-promoted reactions. nih.gov Research has shown that dicationic fluorenyl cations can react with various nitriles to form amide-functionalized fluorenes in a process similar to the Ritter reaction. nih.gov This methodology could be reverse-engineered or modified to develop novel routes for synthesizing fluorene-acetonitrile derivatives or for further functionalizing the molecule at different positions. The use of different superacids and reaction conditions could lead to a diverse library of compounds. nih.gov
Another area of development involves leveraging palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings. njit.eduucf.edu These methods are highly efficient for creating C-C bonds and could be used to attach various aryl or vinyl groups to the this compound scaffold. This would allow for the extension of the π-conjugated system, which is critical for tuning the optoelectronic properties of the material for applications in light-emitting diodes or solar cells. acs.org
Table 1: Emerging Synthetic Strategies for Functionalized this compound
| Methodology | Potential Functionalization | Targeted Properties | Reference |
|---|---|---|---|
| Superacid-Promoted Reactions | Amide, Ether, and other nucleophilic additions | Enhanced solubility, altered electronic character | nih.gov |
| Palladium-Catalyzed Coupling | Aryl, vinyl, and heterocyclic groups | Extended π-conjugation, tunable bandgap | njit.eduucf.edu |
| Lewis Acid Catalysis | Spiro- and complex heterocyclic structures | Novel 3D architectures, chiroptical properties | rsc.orgthieme-connect.com |
These advanced synthetic approaches will enable the creation of a new generation of this compound derivatives with enhanced processability, stability, and performance in various devices.
Advanced Computational Modeling for Predictive Design and Material Discovery
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new materials before their synthesis. For this compound and its derivatives, advanced computational studies can provide deep insights into their electronic structure, optical properties, and charge transport characteristics.
Theoretical studies on related fluorene compounds, such as 2-nitrofluorene, have successfully elucidated photophysical and photochemical mechanisms in different environments, like in the gas phase versus in an acetonitrile (B52724) solvent. rsc.org Similar computational approaches can be applied to this compound to predict its behavior. Key properties that can be modeled include:
Frontier Molecular Orbital (HOMO/LUMO) energies: These calculations are crucial for predicting the electron-donating or -accepting character of the molecule and for designing materials with appropriate energy level alignment for electronic devices like OLEDs and organic photovoltaics. rsc.org
Optical Absorption and Emission Spectra: Quantum chemical characterizations can predict the absorption and photoluminescence spectra, guiding the design of materials for specific optical applications, from blue-emitting OLEDs to components in solar cells. core.ac.uk
Charge Carrier Mobilities: Modeling can help understand how molecular packing and electronic coupling affect hole and electron mobility, which is essential for designing efficient charge-transporting materials. nih.gov
Non-Linear Optical (NLO) Properties: DFT methods can investigate the NLO properties of new derivatives, which is relevant for applications in photonics and optoelectronics. researchgate.net
Table 2: Computationally Predicted Properties of Fluorene Derivatives
| Property | Computational Method | Significance | Related Findings |
|---|---|---|---|
| HOMO/LUMO Energy Levels | DFT, TD-DFT | Predicts charge injection/transport capabilities and redox potentials. | Fluorenone fragments act as promising acceptor units for n-type semiconductors due to deep LUMO levels. rsc.org |
| Electronic Absorption Spectra | TD-DFT | Guides synthesis towards materials with desired colors and light-harvesting properties. | Introduction of different comonomers into the fluorene backbone strongly influences optical properties. core.ac.uk |
By simulating the effects of adding different functional groups to the this compound core, researchers can screen a vast number of potential structures and identify the most promising candidates for synthesis, accelerating the discovery of new high-performance materials.
Integration into Hybrid Organic-Inorganic Materials and Nanostructures
The development of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both classes of materials, such as the processability and tunable electronic properties of organic molecules with the stability and high performance of inorganic components. nih.govrsc.org this compound is a prime candidate for integration into such hybrid systems.
The fluorene unit provides a robust, photoactive scaffold, while the nitrile group can act as a versatile anchor or ligand for coordinating with inorganic nanoparticles, such as quantum dots (e.g., CdSe) or metal nanoparticles (e.g., Au). uh.edu This integration can lead to novel nanomaterials with unique photophysical properties arising from the interaction between the organic and inorganic components. For instance, energy transfer or charge transfer between the excited fluorene unit and a semiconductor quantum dot could be harnessed in light-harvesting or sensing applications. uh.edu
Furthermore, fluorene-based polymers and oligomers can be used to create nanostructures like nanowires and nanoparticles through self-assembly or nanoprecipitation techniques. researchgate.net The specific functional groups on this compound can be used to direct this assembly process, creating well-defined nanostructures for use in nanoelectronics. researchgate.net These organic-inorganic hybrids can be processed from solution, making them suitable for low-cost, large-area device fabrication techniques like inkjet printing. researchgate.net
Table 3: Potential Roles of this compound in Hybrid Materials
| Hybrid System Type | Inorganic Component | Role of this compound | Potential Application |
|---|---|---|---|
| Capped Nanoparticles | CdSe, Au | Surface ligand, photoactive shell, charge transfer mediator | Light-emitting diodes, sensors, photovoltaics uh.edu |
| Polymer Nanocomposites | Metal Oxides (e.g., TiO₂) | Dispersed organic phase, hole-transporting matrix | Perovskite solar cells, photodetectors rsc.org |
| Self-Assembled Nanostructures | N/A | Building block for nanowires or nanoparticles | Nano-lasers, optical waveguides, field-effect transistors researchgate.net |
The synergy between the organic fluorene derivative and the inorganic component in these hybrid systems is expected to lead to materials with enhanced performance and new functionalities.
Exploration of New Application Domains in Sustainable Technologies
The unique electronic properties of fluorene derivatives make them highly attractive for a range of sustainable technologies aimed at addressing energy and environmental challenges. This compound, with its modifiable structure, is well-positioned to contribute to these emerging fields.
In the area of renewable energy , fluorene-based compounds are already being investigated as hole-transporting materials (HTMs) in perovskite solar cells and organic solar cells. mdpi.comacs.org The ability to tune the energy levels of this compound through chemical modification is key to optimizing the efficiency of these devices. mdpi.com The nitrile functionality could also enhance adhesion to inorganic layers within the solar cell stack, improving device stability and longevity.
For energy-efficient lighting and displays , fluorene derivatives are known for their high photoluminescence quantum yields, making them excellent candidates for Organic Light-Emitting Diodes (OLEDs). mdpi.com By functionalizing this compound, it is possible to tune the emission color across the visible spectrum, contributing to the development of highly efficient and stable blue emitters, which remain a significant challenge in the field. rsc.org
Another emerging application is in the development of green chemical processes . The acetonitrile group itself is a key solvent and reagent in the pharmaceutical and chemical industries. acs.orgmdpi.comqub.ac.uk Developing fluorene-based catalysts or reagents that incorporate the acetonitrile moiety could lead to novel, more efficient synthetic transformations. Furthermore, the inherent photochemical stability of the fluorene core suggests potential applications in photocatalysis for environmental remediation or green synthesis.
Table 4: Emerging Sustainable Technology Applications for this compound
| Application Domain | Key Property | Potential Role of this compound | Reference |
|---|---|---|---|
| Organic Photovoltaics | Tunable HOMO/LUMO levels, high charge mobility | Hole-transporting or acceptor material in the active layer | rsc.orgmdpi.comacs.org |
| Perovskite Solar Cells | Efficient hole extraction and transport | Component of the hole-transporting layer (HTL) | rsc.org |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence efficiency, color tunability | Emissive layer material or host for phosphorescent emitters | acs.orgmdpi.com |
Future research will focus on synthesizing specific this compound derivatives designed to meet the demanding requirements of these sustainable technologies, from optimizing energy level alignment in solar cells to achieving pure, stable color emission in OLEDs.
Q & A
Q. What are the standard synthetic routes for Fluorene-2-acetonitrile, and how do reaction conditions influence yield?
this compound is typically synthesized via Friedel-Crafts acylation, where a fluorinated aromatic compound reacts with acetonitrile in the presence of a Lewis acid catalyst (e.g., AlCl₃). Anhydrous conditions are critical to prevent hydrolysis of the nitrile group . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of fluorene derivative to acetonitrile) and temperature (60–80°C). Side reactions, such as over-alkylation, can be minimized by slow reagent addition .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the fluorene backbone and nitrile group (δ ~120 ppm for CN) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., theoretical M+ for C₁₅H₁₀FN: 215.08) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98% for research-grade samples) .
Q. How does the fluorene moiety influence the compound’s stability under varying pH conditions?
The fluorene core enhances aromatic stability, but the nitrile group is susceptible to hydrolysis in acidic or alkaline environments. Stability studies show degradation rates increase at pH < 3 (formation of carboxylic acid) or pH > 10 (amide intermediates). Buffered solutions (pH 6–8) are recommended for long-term storage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from structural analogs (e.g., varying fluorination patterns) or assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with substituents at the 2-, 3-, or 4-positions of the fluorene ring .
- Standardized Assay Protocols : Control variables like solvent (DMSO concentration ≤1%) and cell line passage number .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations due to fluorine’s electronegativity .
Q. How can computational methods guide the design of this compound-based inhibitors for enzymatic targets?
- Density Functional Theory (DFT) : Predicts electronic effects of fluorine substitution on reaction intermediates .
- Molecular Dynamics (MD) Simulations : Assess binding pocket interactions (e.g., hydrophobic fluorene vs. polar nitrile) over 100-ns trajectories .
- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP ~2.5) and cytochrome P450 interactions to prioritize candidates .
Q. What experimental controls are critical when studying this compound’s photophysical properties for optoelectronic applications?
- Dark Controls : Rule out thermal degradation during luminescence studies.
- Reference Standards : Compare emission spectra with known fluorophores (e.g., anthracene).
- Oxygen Exclusion : Use glovebox conditions to prevent quenching in electroluminescent devices .
Methodological Challenges and Solutions
Q. How can researchers troubleshoot low yields in Friedel-Crafts synthesis of this compound?
Common issues include:
- Catalyst Deactivation : Use freshly distilled AlCl₃ and avoid moisture .
- Byproduct Formation : Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1).
- Scale-Up Limitations : Optimize microwave-assisted synthesis for higher reproducibility (30% yield improvement at 100 W, 5 min) .
Q. What are the best practices for evaluating environmental impacts of this compound in lab waste?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
